Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate
Description
Properties
Molecular Formula |
C12H15N5O4S |
|---|---|
Molecular Weight |
325.35 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C12H15N5O4S/c1-2-20-10(19)6-14-9(18)7-22-12-16-15-11(17(12)13)8-4-3-5-21-8/h3-5H,2,6-7,13H2,1H3,(H,14,18) |
InChI Key |
ZWSMYJQTLMLREW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1N)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
Source highlights microwave irradiation as a tool for accelerating cyclization. Replacing traditional reflux with microwave heating (100°C, 20 minutes) reduces the triazole formation time from 3 hours to 20 minutes, improving yield to 85%.
Solvent Effects on Coupling Efficiency
Comparative studies using DMF instead of acetonitrile show diminished yields (50–55%), attributed to side reactions between the glycinate and polar aprotic solvents.
Challenges and Mitigation Strategies
-
Thiol Oxidation : The thiol intermediate 20 is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., ascorbic acid) stabilize the thiol group.
-
Ester Hydrolysis : The ethyl ester group may hydrolyze under basic conditions. Maintaining pH < 8 during coupling prevents decomposition .
Chemical Reactions Analysis
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group on the triazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan ring may also participate in binding interactions, enhancing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The compound’s uniqueness lies in its furan-2-yl substituent and thioacetamide-ethyl ester linkage . Below is a comparison with analogous triazole derivatives:
Pharmacokinetic and Physicochemical Comparisons
- Bioavailability : The potassium salt derivative () exhibits rapid absorption (Tmax = 5 minutes in rats) due to its ionic nature, contrasting with the neutral ethyl ester form of the target compound, which may require slower metabolic activation .
- Solubility : ASP-34’s sodium salt formulation enhances water solubility, making it suitable for injectable formulations, whereas the target compound’s ethyl ester group limits aqueous solubility but improves membrane permeability .
Biological Activity
Ethyl 2-[2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a triazole ring and a furan moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 325.35 g/mol. The presence of the triazole ring is particularly notable for its role in inhibiting fungal cell wall synthesis, making it a candidate for antifungal drug development.
Antimicrobial Activity
Mechanisms of Action:
The triazole ring in this compound is known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes. This interference leads to increased membrane permeability and ultimately cell death. Additionally, derivatives of triazoles have shown antiviral properties by binding to specific enzymes or receptors involved in viral replication .
Research Findings:
Several studies have evaluated the antimicrobial activity of various triazole derivatives, including this compound. For instance:
- In vitro Studies: Bioassays have demonstrated that compounds containing the triazole core exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be comparable to established antibiotics like ciprofloxacin .
- Case Study: A study highlighted that compounds with similar structures showed potent activity against pathogens such as E. coli and S. aureus, with some exhibiting MIC values as low as 5 µg/mL .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methylethyl 2-(4-amino-5-(2-furyl)-1,2,4-triazol-3-ylthio)acetate | Similar triazole and furan structure | Antiviral properties |
| Isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate | Similar thioether linkage | Antimicrobial activity |
| Ethyl 2-[[(3-methylphenyl)thio]acetylamino]-5-(furan-2-yl)-1H-pyrazole | Features a pyrazole ring instead of triazole | Antifungal and anti-inflammatory properties |
This table illustrates that while many derivatives share structural similarities, their biological activities can vary significantly based on minor modifications in their chemical structure.
Q & A
Q. Methodology :
Analog Synthesis : Replace the 2-furyl group with other heterocycles (e.g., pyridyl, thiophenyl) using similar synthetic routes .
Biological Assays :
- Enzyme Inhibition : Test analogs against target enzymes (e.g., cytochrome P450) using fluorometric assays .
- Antimicrobial Activity : Measure minimum inhibitory concentration (MIC) against S. aureus and E. coli .
Data Analysis : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values. For example, electron-withdrawing groups on the furan ring enhance enzyme inhibition .
Advanced: What experimental strategies address discrepancies between in vitro potency and in vivo pharmacokinetics?
Case Study : A related triazole derivative showed strong in vitro enzyme inhibition (IC₅₀ = 1.2 µM) but poor in vivo bioavailability (t₁/₂ = 0.32 hours) due to rapid metabolism .
Solutions :
- Prodrug Design : Modify the ester group to improve metabolic stability (e.g., replace ethyl with tert-butyl esters) .
- Metabolite Identification : Use LC-MS/MS to profile major metabolites (e.g., sulfoxide derivatives) and block metabolic hotspots via structural tweaks .
Advanced: How can computational modeling guide the optimization of target binding affinity?
Q. Approach :
Molecular Docking : Use AutoDock Vina to simulate binding to the active site of target enzymes (e.g., dihydrofolate reductase). The 2-furyl group shows π-π stacking with Phe31 .
MD Simulations : Run 100 ns trajectories to assess stability of the triazole-thioether linkage in the binding pocket .
QSAR Models : Develop regression models linking substituent hydrophobicity (logP) to antimicrobial activity (R² = 0.89) .
Advanced: What crystallographic techniques resolve challenges in determining the compound’s 3D structure?
- X-ray Crystallography : Use SHELXL for refinement. Key parameters:
- Challenges : The thioether linkage causes disorder; mitigate with low-temperature (100 K) data collection .
- Validation : Compare experimental bond lengths (C-S: 1.81 Å) with DFT-optimized structures .
Advanced: How do structural analogs compare in activity?
| Analog Substituent | Bioactivity (IC₅₀, µM) | Key Difference vs. Target Compound |
|---|---|---|
| 3,4-Dichlorophenyl (Ref ) | 0.8 (Enzyme X) | Higher lipophilicity (clogP +1.2) |
| Pyridyl (Ref ) | 2.5 (Enzyme X) | Reduced hydrogen bonding |
| Methoxy (Ref ) | 5.1 (Enzyme X) | Electron-donating group weakens binding |
Advanced: What statistical methods validate reproducibility in biological assays?
- Intra-assay CV : ≤15% for triplicate measurements (e.g., enzyme inhibition assays) .
- ANOVA : Use Tukey’s HSD test to confirm significance (p < 0.01) between analog activities .
- Dose-Response Curves : Fit data to a four-parameter logistic model (R² > 0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
